molecular formula C12H17N3O2 B2849650 N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)butanamide CAS No. 338416-60-7

N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)butanamide

Cat. No. B2849650
CAS RN: 338416-60-7
M. Wt: 235.287
InChI Key: XMEHXYNCYGAEAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)butanamide” is a chemical compound with the molecular formula C12H17N3O2 . The molecule contains a total of 35 bonds, including 18 non-H bonds, 4 multiple bonds, 3 rotatable bonds, 4 double bonds, 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), 1 guanidine derivative, and 1 secondary amine (aliphatic) .


Molecular Structure Analysis

The molecular structure of “N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)butanamide” is quite complex. It includes a hexahydroquinazolin-2-yl group attached to a butanamide group . The molecule contains a total of 35 bonds, including 18 non-H bonds, 4 multiple bonds, 3 rotatable bonds, 4 double bonds, 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), 1 guanidine derivative, and 1 secondary amine (aliphatic) .

Scientific Research Applications

Antimalarial Activity

N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)butanamide: and its derivatives have been studied for their potential antimalarial properties. The structural similarity to compounds with known antimalarial activity suggests that they could interfere with the life cycle of the malaria parasite, offering a possible pathway for the development of new antimalarial drugs .

HIV-1 Protease Inhibition

Compounds related to N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)butanamide have shown inhibitory activity against HIV-1 protease. This enzyme is crucial for the maturation of the HIV virus, and its inhibition is a key target for antiretroviral therapy .

Antitumor Properties

The thienopyrimidine class, to which this compound belongs, has been associated with a broad spectrum of biological activities, including antitumor effects. Research into the synthesis of fused thiophene derivatives like thienopyrimidines remains significant due to their potential in cancer treatment .

Anti-inflammatory and Analgesic Effects

Thienopyrimidines are also known for their anti-inflammatory and analgesic properties. The modification of the core structure of N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)butanamide could lead to new compounds that can be used to treat pain and inflammation .

Antibacterial Activity

Studies have indicated that certain thienopyrimidines exhibit antibacterial activity. This suggests that N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)butanamide could serve as a starting point for the development of new antibacterial agents .

Synthesis of Bioactive Compounds

The compound can be used as a precursor for the synthesis of various bioactive compounds. Its reactions with different reagents can lead to the formation of new structures with potential pharmacological applications .

properties

IUPAC Name

N-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-2-5-10(16)14-12-13-9-7-4-3-6-8(9)11(17)15-12/h2-7H2,1H3,(H2,13,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEHXYNCYGAEAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NC2=C(CCCC2)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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